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Compound of Interest

Compound Name: 2-Amino-5-bromobenzothiazole

Cat. No.: B052254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Amino-5-bromobenzothiazole. This document is intended to serve
as a valuable resource for researchers and professionals engaged in drug discovery and
development, offering detailed spectroscopic information and the methodologies for its
acquisition.

Core Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) data for 2-
Amino-5-bromobenzothiazole. Due to the limited availability of published experimental
infrared (IR) and mass spectrometry (MS) data for this specific molecule, representative data
and interpretation for closely related analogs and general principles for brominated aromatic
compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data for 2-Amino-5-bromobenzothiazole have been reported

and are summarized below.

Table 1: *H NMR Spectroscopic Data for 2-Amino-5-bromobenzothiazole
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.51-7.53 m - 2H H-4, H-7
7.21 dd 1.8 and 8.3 1H H-6

Solvent: MeOD

Table 2: 13C NMR Spectroscopic Data for 2-Amino-5-bromobenzothiazole

Chemical Shift (d) ppm Assignment
117.4 C-Br

118.8 Aromatic CH
120.4 Aromatic CH

Solvent: MeOD. Note: Not all carbon signals were reported in the available literature.

Infrared (IR) Spectroscopy

While specific experimental IR data for 2-Amino-5-bromobenzothiazole is not readily

available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups and data from similar structures like 2-amino-6-

bromobenzothiazole.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromobenzothiazole
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3400-3200 Strong, Broad N-H Stretch Primary Amine (-NHz)
3100-3000 Medium C-H Stretch Aromatic C-H
1640-1600 Medium N-H Bend Primary Amine (-NHz)
1600-1450 Medium-Strong C=C Stretch Aromatic Ring
1550-1450 Medium-Strong C=N Stretch Thiazole Ring
1250-1000 Medium-Strong C-N Stretch Aromatic Amine
850-750 Strong C-H Bend Aromatic Out-of-Plane
700-500 Medium-Strong C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)

Experimental mass spectrometry data for 2-Amino-5-bromobenzothiazole could not be
located. However, the expected mass spectrum can be inferred from its molecular weight and
the characteristic isotopic pattern of bromine. The molecular weight of 2-Amino-5-
bromobenzothiazole (C7HsBrN2S) is 229.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2-Amino-5-bromobenzothiazole

mlz lon Notes

Molecular ion peak with a
characteristic 1:1 isotopic

229/231 [M]* pattern due to the presence of
one bromine atom (7°Br and
81Br).

Fragmentation Pattern: Electron ionization (El) mass spectrometry of brominated aromatic
compounds typically shows the molecular ion and fragment ions resulting from the loss of the
bromine atom and other small molecules. The presence of bromine is readily identified by the
characteristic M/M+2 isotopic pattern for fragments containing a single bromine atom.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on
standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation:

o A sample of 2-Amino-5-bromobenzothiazole (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Methanol-d4, DMSO-ds) in an NMR
tube.

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (6 = 0.00 ppm).

Data Acquisition:

e 1H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected range of proton resonances (e.g., 0-10 ppm), and a relaxation delay
of 1-2 seconds.

e 13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 125
MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number
of scans is required compared to *H NMR due to the lower natural abundance of the 13C
isotope.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

¢ A small amount of the solid 2-Amino-5-bromobenzothiazole is placed directly onto the
crystal (e.g., diamond or germanium) of the ATR accessory.

e Pressure is applied to ensure good contact between the sample and the crystal.

e The IR spectrum is recorded, typically in the range of 4000-400 cm~*. A background
spectrum of the clean ATR crystal is recorded prior to the sample measurement and
automatically subtracted.
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Mass Spectrometry (Electron lonization - El)

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (if the compound is sufficiently
volatile and thermally stable).

 In the ion source, the sample is bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like 2-Amino-5-bromobenzothiazole.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-
bromobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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